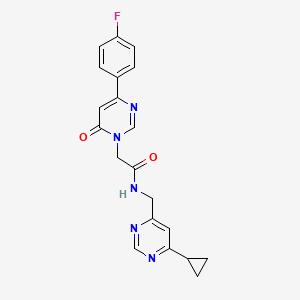

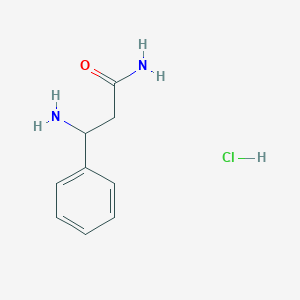

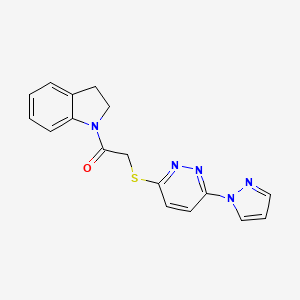

![molecular formula C15H18N2O3S B2962546 Tert-butyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate CAS No. 1621696-71-6](/img/structure/B2962546.png)

Tert-butyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Tert-butyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate” is a complex organic compound. It contains a tert-butyl group, a benzo[d]thiazol-2-yloxy group, and an azetidine-1-carboxylate group . The exact properties and uses of this compound would depend on its specific structure and the context in which it is used.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring, the introduction of the tert-butyl group, and the attachment of the benzo[d]thiazol-2-yloxy group . The exact methods and reagents used would depend on the specific requirements of the synthesis, such as the desired yield, purity, and cost.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring, for example, is a three-membered ring with one nitrogen atom and two carbon atoms. The benzo[d]thiazol-2-yloxy group is a larger, aromatic group with a sulfur and a nitrogen atom in the ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For example, the azetidine ring might be susceptible to ring-opening reactions, while the benzo[d]thiazol-2-yloxy group might participate in aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the polar benzo[d]thiazol-2-yloxy group might increase its solubility in polar solvents .科学的研究の応用

Synthetic Organic Chemistry Applications

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, related to the compound , have been identified as versatile building blocks in synthetic organic chemistry. Studies have shown that nucleophilic substitutions of the benzene ring can proceed under mild conditions with aromatic amines and alcohols. Additionally, radical reactions, including oxygenation, halogenation, and aryl-aryl coupling, have been facilitated by tert-butyloxycarbonylazo groups, enabling the generation of aryl radicals under specific conditions (Jasch et al., 2012).

Crystal Structure and Antitumor Activity

Crystal Structure Analysis

The compound 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, which shares structural similarities with the target compound, has shown interesting crystallographic properties. Its structure, determined by single-crystal X-ray diffraction, and the observed intermolecular hydrogen bonds, play a crucial role in stabilizing its three-dimensional network structure. Preliminary biological tests indicated good antitumor activity against the HeLa cell line (叶姣 et al., 2015).

Development of New Compounds

Synthesis of Novel Compounds

Research into the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an intermediate of significant relevance in the synthesis of targeted molecules, utilized palladium-catalyzed Suzuki reactions. The structural confirmation of products via NMR and HRMS emphasizes the role of such compounds in the advancement of chemical synthesis aimed at medical and technological applications (Zhang et al., 2022).

作用機序

Safety and Hazards

特性

IUPAC Name |

tert-butyl 3-(1,3-benzothiazol-2-yloxy)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-15(2,3)20-14(18)17-8-10(9-17)19-13-16-11-6-4-5-7-12(11)21-13/h4-7,10H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQDQBAWQWRBBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

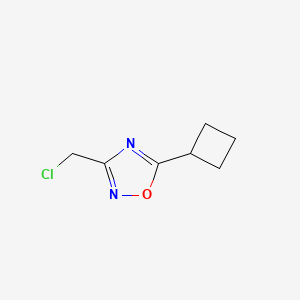

![N-(3-chlorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2962463.png)

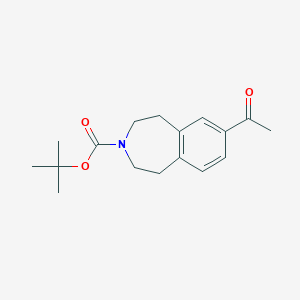

![(2-Methylsulfanylpyridin-4-yl)-[2-[(E)-2-thiophen-2-ylethenyl]azepan-1-yl]methanone](/img/structure/B2962472.png)

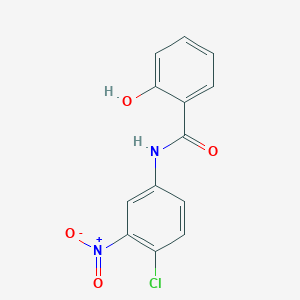

![5-Fluoro-2-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2962473.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B2962475.png)